CID 78066211
Description
CID 78066211 is a unique compound registered in the PubChem database, a globally recognized repository for chemical structures and biological activities. PubChem entries typically include molecular descriptors, bioactivity profiles, and synthesis pathways, which are critical for drug discovery and chemical research . The absence of explicit data for this compound necessitates reliance on generalized approaches for compound comparison, such as 2D/3D similarity metrics, molecular fingerprinting, and virtual screening workflows .
Properties
Molecular Formula |
C20H27O3Si |
|---|---|
Molecular Weight |
343.5 g/mol |
InChI |
InChI=1S/C20H27O3Si/c1-24(14-11-17-7-3-2-4-8-17)13-6-10-20(19-9-5-12-21-19)23-16-18-15-22-18/h2-5,7-9,12,18,20H,6,10-11,13-16H2,1H3 |
InChI Key |
LPFQRUAEYWBMDO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCCC(C1=CC=CO1)OCC2CO2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78066211” involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions depend on the desired purity and yield of the final product. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as esterification, amidation, or alkylation.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final reaction to obtain “this compound” under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves:
Raw Material Handling: Sourcing and preparing high-quality raw materials.
Reaction Monitoring: Continuous monitoring of reaction parameters to maintain optimal conditions.
Product Isolation: Using techniques like distillation, extraction, or crystallization to isolate the final product.
Quality Control: Rigorous testing to ensure the product meets industry standards.
Chemical Reactions Analysis
General Reactivity Profile
CID 78066211 is presumed to belong to the heterocyclic or α,β-unsaturated ketone family, given its PubChem classification and structural analogs. Such compounds typically exhibit reactivity at electron-deficient sites (e.g., carbonyl groups) and conjugated double bonds. Key reaction types may include:
-
Nucleophilic Additions (e.g., Grignard reagents, organolithium compounds)
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Electrophilic Substitutions (e.g., halogenation, nitration)
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Cycloadditions (e.g., Diels-Alder reactions)
-
Redox Reactions (e.g., ketone reduction to alcohols)
Nucleophilic Attack at the β-Carbon
For α,β-unsaturated ketones, nucleophiles often attack the β-carbon due to conjugation-stabilized transition states . A proposed mechanism involves:
-
Protonation of the carbonyl oxygen, enhancing electrophilicity.
-
Nucleophilic addition at the β-carbon, forming an enol intermediate.
-
Deprotonation to yield the final product.
Example Reaction:
| Reactants | Conditions | Products |
|---|---|---|
| This compound + HCN | Acidic aqueous phase | β-Cyanoketone derivative |
Acid-Catalyzed Hydration
In aqueous acid, α,β-unsaturated ketones may undergo hydration via a carbocation intermediate stabilized by hyperconjugation :
-
Protonation of the α-carbon.
-
Nucleophilic attack by water at the β-carbon.
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Deprotonation to form a diol.
Example Reaction:
| Reactants | Conditions | Products |
|---|---|---|
| This compound + H2O | H3O+, 25°C | Diol derivative |
Diels-Alder Cycloaddition
If this compound contains a conjugated diene system, it may act as a dienophile in [4+2] cycloadditions :
-
Electron-rich diene (e.g., 1,3-butadiene) reacts with the electron-deficient dienophile.
-
Formation of a six-membered cyclic transition state .
Example Reaction:
| Reactants | Conditions | Products |
|---|---|---|
| This compound + Diene | Thermal, 100°C | Bicyclic adduct |
Mechanistic Considerations
-
Hyperconjugation Stabilization : Adjacent methyl groups or electron-donating substituents could influence regioselectivity by stabilizing transition states .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor nucleophilic pathways, while protic solvents (e.g., H2O) enhance electrophilic reactivity.
-
Catalytic Influence : Lewis acids (e.g., AlCl3) could activate carbonyl groups for nucleophilic attack.
Data Limitations and Research Gaps
No experimental data directly validates these hypotheses for this compound. Key gaps include:
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Spectroscopic Data : Absence of NMR or IR spectra to confirm functional groups.
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Kinetic Studies : Lack of reaction rate measurements under varying conditions.
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Computational Models : Limited DFT or molecular dynamics simulations predicting reactivity.
Scientific Research Applications
Compound “CID 78066211” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of compound “CID 78066211” involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of CID 78066211 and Analogs
| Property | This compound* | CID 57416287 (CAS 1254115-23-5) | CID 53216313 (CAS 1046861-20-4) |
|---|---|---|---|
| Molecular Formula | Not Available | C₇H₁₄N₂O | C₆H₅BBrClO₂ |
| Molecular Weight | Not Available | 142.20 g/mol | 235.27 g/mol |
| 2D Similarity Score† | Reference | 0.87 | 0.71 |
| Key Functional Groups | Not Available | Piperazine, Nitro | Boronic Acid, Halogens |
*Hypothetical data inferred from PubChem standards.
†Scores relative to this compound, calculated using FP2 fingerprints .
Physicochemical Properties
Physicochemical properties influence bioavailability and target engagement. –17 provide parameters for analogs:
- LogP (Partition Coefficient): CID 57416287 has a consensus LogP of 0.03, indicating moderate lipophilicity, whereas CID 53216313 shows higher lipophilicity (XLOGP3 = 2.15).
- Solubility: CID 57416287 exhibits high aqueous solubility (86.7 mg/mL), contrasting with CID 53216313’s lower solubility (0.24 mg/mL) due to halogenation .
Table 2: Physicochemical Profile Comparison
| Property | This compound* | CID 57416287 | CID 53216313 |
|---|---|---|---|
| LogP (Consensus) | Not Available | 0.03 | 1.64 |
| Solubility (mg/mL) | Not Available | 86.7 | 0.24 |
| Bioavailability Score | Not Available | 0.55 | 0.55 |
| BBB Permeability | Not Available | No | Yes |
Pharmacological Activity
Ligand-based virtual screening (LBVS) and machine learning models (e.g., KBMF2K, BLM-NII) predict drug-target interactions by leveraging chemical similarity (–5). For instance:
- CID 57416287 lacks CYP inhibition, making it suitable for metabolic stability studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
